

cross-validation of N'-butanoyl-2-methylbenzohydrazide's activity in different cell lines

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Compound of Interest

Compound Name: *N'*-butanoyl-2-methylbenzohydrazide

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Unveiling the Biological Potential of Benzohydrazide Derivatives: A Comparative Overview

While specific cross-validation data for **N'-butanoyl-2-methylbenzohydrazide's** activity in different cell lines is not publicly available, a broader examination of the benzohydrazide class of compounds reveals a significant range of biological activities, primarily centered on antimicrobial and insecticidal properties. This guide provides a comparative analysis of related benzohydrazide derivatives, drawing upon available experimental data to offer insights into their potential applications for researchers, scientists, and drug development professionals.

Comparative Biological Activity of Benzohydrazide Analogs

Research into benzohydrazide derivatives has demonstrated their potential as potent biological agents. Studies have primarily focused on their efficacy against various bacterial strains and as insecticidal agents.

Antimicrobial Activity

A study on novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives revealed noteworthy antimicrobial activity. Several of these synthesized compounds exhibited efficacy comparable to the antibiotic ampicillin when tested against *Staphylococcus aureus* and *Escherichia coli*.^[1] The minimal inhibitory concentration (MIC) values from this study are summarized below, highlighting the potential of these compounds in combating bacterial infections.

Compound/Complex	<i>S. aureus</i> MIC (µg/mL)	<i>E. coli</i> MIC (µg/mL)
Ampicillin (Reference)	6.25	6.25
(Cu:L),(1:1) of 6e	6.25	>100
(Cd:L),(1:1) of 7c	6.25	>100
7b	>100	6.25
8a	>100	6.25
(Cu:L),(1:1) of 5e	12.5	>100
(Cd:L),(1:1) of 5b	12.5	>100
(Cd:L),(1:1) of 5d	12.5	>100
5d	>100	12.5
6c	>100	12.5
6e	>100	12.5
8c	>100	12.5
8e	>100	12.5
(Cd:L),(1:1) of 7d	>100	12.5

Table 1: Minimal Inhibitory Concentration (MIC) of selected benzoyl hydrazide derivatives and their metal complexes against *S. aureus* and *E. coli*.

Insecticidal Activity

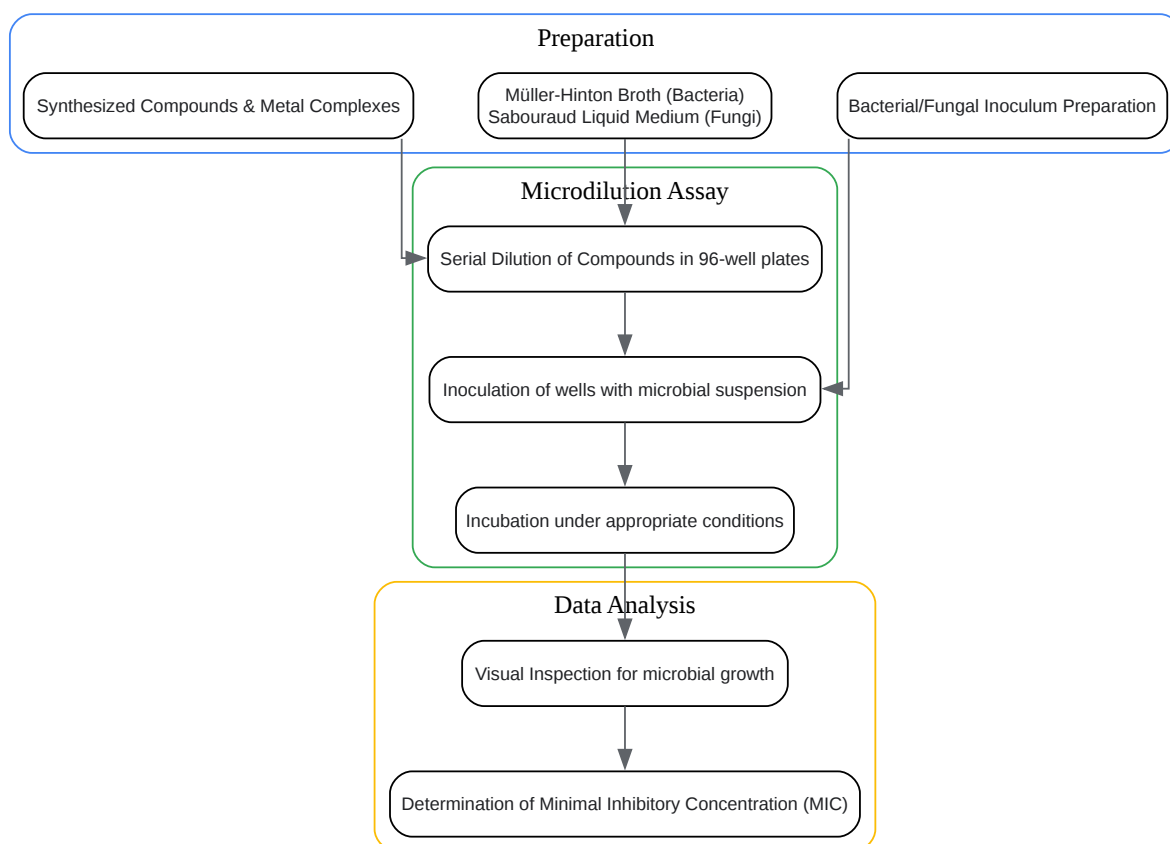
A series of N'-benzoyl-N-(tert-butyl)benzohydrazide analogues have been synthesized and evaluated for their insecticidal activity, particularly against the common cutworm (*Spodoptera litura* F).[2][3] These studies have shown that modifications to the benzoyl and benzoheterocycle moieties can significantly influence their potency. For instance, N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide demonstrated high insecticidal activities, comparable to the commercial insecticide tebufenozide.[2] Further structure-activity relationship studies revealed that the introduction of a methyl group at a specific position on the benzoheterocycle moiety enhanced insecticidal activity, with N-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide showing the highest activity with an LC50 of 0.89 mg/litre.[3]

Experimental Protocols

The following methodologies were employed in the cited studies to determine the biological activities of the benzohydrazide derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the amino acid-(N'-benzoyl) hydrazide derivatives was assessed using the microdilution susceptibility test in Müller-Hinton Broth for bacteria and Sabouraud Liquid Medium for fungi.[1] The minimal inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined.



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Caption: Workflow for antimicrobial susceptibility testing.

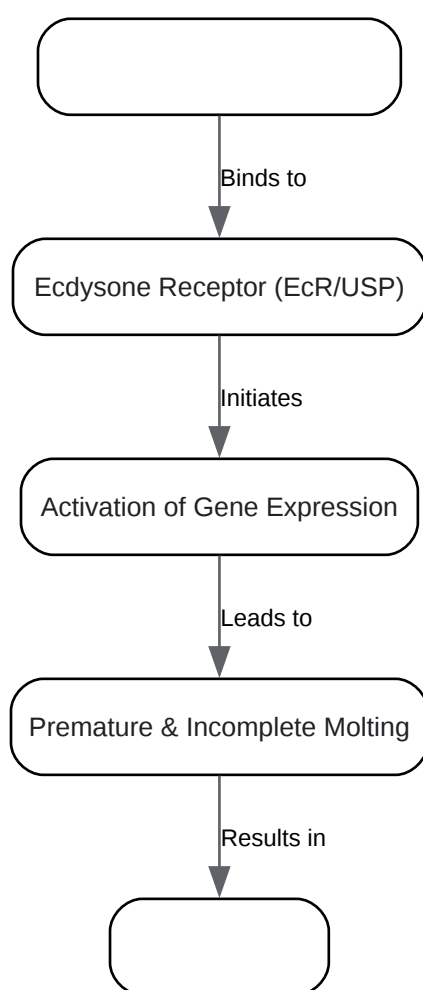
Insecticidal Activity Assay

The insecticidal activity of the N'-benzoyl-N-(tert-butyl)benzohydrazide analogues was evaluated against the common cutworm (*Spodoptera litura* F). The specific experimental details of the bioassay were not fully described in the provided abstracts but would typically involve

exposing the larvae to treated diets or surfaces and monitoring mortality over a defined period to determine the lethal concentration (LC50).

Potential Signaling Pathways

While the precise mechanisms of action for many of these compounds are not fully elucidated in the provided search results, the insecticidal diacylhydrazine compounds are known to act as ecdysone agonists. They mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, which is ultimately lethal.



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Caption: Ecdysone agonist signaling pathway.

In conclusion, while data on **N'-butanoyl-2-methylbenzohydrazide** remains elusive, the broader family of benzohydrazide derivatives presents a promising area for further research

and development in both antimicrobial and insecticidal applications. The provided comparative data and experimental frameworks can serve as a valuable resource for scientists working in these fields. Further investigation into the specific mechanisms of action and cross-validation across a wider range of cell lines and organisms will be crucial for realizing the full therapeutic and commercial potential of these compounds.

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